(R)-Pyrrolidine-3-carboxamide

Description

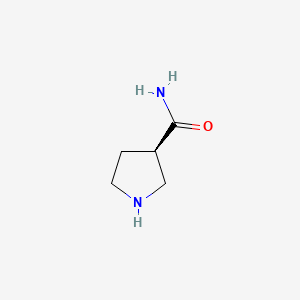

Structure

3D Structure

Properties

IUPAC Name |

(3R)-pyrrolidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O/c6-5(8)4-1-2-7-3-4/h4,7H,1-3H2,(H2,6,8)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHXABCGSFAKPN-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20651174 | |

| Record name | (3R)-Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848488-76-6 | |

| Record name | (3R)-3-Pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848488-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-Pyrrolidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20651174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Pyrrolidine Scaffold

An In-Depth Technical Guide to (R)-Pyrrolidine-3-carboxamide: A Versatile Scaffold in Modern Drug Discovery

In the landscape of contemporary drug discovery, the five-membered pyrrolidine ring stands out as a "privileged scaffold."[1][2] Its prevalence in numerous natural products and FDA-approved therapeutics stems from its unique structural and chemical properties.[1][3] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is often inaccessible to flat, aromatic systems, providing a distinct advantage in achieving high-affinity and selective interactions with biological targets.[2]

Within this important class of heterocycles, This compound emerges as a particularly valuable chiral building block. Its defined stereochemistry at the C3 position, combined with the hydrogen-bonding capabilities of the carboxamide and the nucleophilicity of the secondary amine, offers a trifecta of features for medicinal chemists. This guide, intended for researchers and drug development professionals, provides an in-depth examination of the core properties of this compound, moving from its fundamental physicochemical characteristics to its synthesis, biological applications, and practical experimental handling.

Part 1: Core Physicochemical and Structural Properties

A comprehensive understanding of a molecule's basic properties is the foundation of its effective application in research and development. This compound is a stable, solid compound under standard laboratory conditions. Its key identifiers and computed properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (3R)-pyrrolidine-3-carboxamide | [4] |

| CAS Number | 848488-76-6 | [4] |

| Molecular Formula | C₅H₁₀N₂O | [4] |

| Molecular Weight | 114.15 g/mol | [4] |

| Canonical SMILES | C1CNC[C@@H]1C(=O)N | [4] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Structural Insights for the Medicinal Chemist:

The utility of this compound is encoded in its structure:

-

The (R)-Stereocenter: The chiral center at the 3-position is critical. Biological systems are inherently chiral, and the ability to introduce a fixed stereocenter allows for the synthesis of enantiomerically pure final compounds. This is crucial for optimizing target engagement and minimizing off-target effects, as often only one enantiomer is biologically active.[5]

-

The Carboxamide Group: This functional group is a versatile hydrogen bond donor and acceptor, enabling strong and specific interactions within a protein's binding pocket. It also serves as a stable, metabolic-resistant isostere for other functional groups.

-

The Secondary Amine: The ring nitrogen provides a key site for synthetic elaboration. Its nucleophilicity allows for straightforward derivatization to build molecular complexity and modulate physicochemical properties such as solubility, lipophilicity, and basicity, which are critical for developing viable drug candidates.

Part 2: Synthesis and Derivatization Strategies

The accessibility of this compound and its derivatives is paramount for its use in discovery campaigns. The core scaffold can be synthesized through various enantioselective methods, and the final carboxamide is typically installed via standard amidation coupling reactions.

Conceptual Synthetic Workflow

A common and efficient strategy to access this class of compounds involves the use of a chiral precursor, such as (R)-pyrrolidine-3-carboxylic acid. The workflow below illustrates a generalized, two-step approach for creating derivatives, a strategy that is amenable to both traditional and high-throughput library synthesis.[5][6][7][8]

Caption: Generalized workflow for the synthesis of N-substituted pyrrolidine carboxamides.

Exemplary Protocol: Amide Coupling from (R)-Pyrrolidine-3-carboxylic Acid

This protocol describes a standard laboratory procedure for the synthesis of a generic this compound derivative. The choice of coupling agent (e.g., HATU) is deliberate; it is known for its high efficiency, rapid reaction times, and suppression of racemization, thus ensuring the integrity of the chiral center.

Objective: To synthesize an N-aryl-(R)-pyrrolidine-3-carboxamide from (R)-pyrrolidine-3-carboxylic acid and a representative aniline.

Materials:

-

(R)-pyrrolidine-3-carboxylic acid (1.0 eq)

-

Substituted Aniline (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃ solution, brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-pyrrolidine-3-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.

-

Reagent Addition: Add the substituted aniline (1.1 eq), followed by HATU (1.2 eq). The mixture is stirred for 5 minutes at room temperature.

-

Causality Note: HATU is added with the amine to pre-activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine nucleophile.

-

-

Base Addition: Add DIPEA (3.0 eq) dropwise to the stirring solution. The reaction is then stirred at room temperature for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Causality Note: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to deprotonate the amine, increasing its nucleophilicity without competing in the coupling reaction.

-

-

Work-up: Upon completion, dilute the reaction mixture with EtOAc. Wash the organic layer sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove unreacted acid), and brine.

-

Self-Validation: This aqueous wash sequence is a self-validating purification step. The acidic wash removes basic impurities, while the basic wash removes acidic impurities, ensuring the crude product is significantly enriched.

-

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the final, pure carboxamide.

Part 3: Key Therapeutic Applications & Biological Mechanisms

The true value of the this compound scaffold lies in its demonstrated biological activity across multiple disease areas. Derivatives have shown potent and selective activity as inhibitors of key enzymes implicated in infectious diseases and cancer.

Antitubercular Agents: Potent Inhibition of InhA

The emergence of multidrug-resistant tuberculosis (MDR-TB) has created an urgent need for new antitubercular agents with novel mechanisms of action.[5] The enoyl-acyl carrier protein reductase (InhA) is a critical enzyme in the mycobacterial fatty acid elongation cycle, making it a well-validated drug target.[5]

High-throughput screening campaigns identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[5] Subsequent structure-activity relationship (SAR) studies and resolution of racemic mixtures revealed that the biological activity resides in a single enantiomer, highlighting the importance of the chiral scaffold.[5]

Caption: Mechanism of action for pyrrolidine carboxamide-based InhA inhibitors.

Anticancer Therapeutics: Dual-Target and Novel Pathway Modulators

The pyrrolidine carboxamide core has been successfully exploited to develop agents targeting fundamental cancer pathways.

-

Dual EGFR/CDK2 Inhibition: A novel series of derivatives was developed and shown to possess potent antiproliferative activity against multiple cancer cell lines, including lung, breast, and colon cancer.[9] Mechanistic studies revealed that the most potent compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key proteins involved in cell cycle progression and proliferation. Compound 7g from this series showed a mean IC₅₀ of 0.90 µM, which was more potent than the standard-of-care agent doxorubicin (IC₅₀ of 1.10 µM) in the same assays.[9]

-

Hepatocellular Carcinoma (HCC): In a different approach, new analogues were designed as rigid versions of the anticancer agent OSU-2S.[10] The most effective compounds induced apoptosis in cancer cells, potentially through the activation of PKCδ, and were found to be more potent than the approved HCC drug Sorafenib.[10]

Anti-Infective Applications: Antimalarial and Antioxidant Activity

Further demonstrating the scaffold's versatility, sulphonamide-pyrolidine carboxamide derivatives have been synthesized and evaluated for antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria.[11][12] Several of these compounds killed the parasite at low micromolar concentrations and also displayed significant antioxidant properties.[11] Molecular docking studies suggest these derivatives may act by inhibiting P. falciparum N-myristoyltransferase (PfNMT), a validated drug target in the parasite.[11]

Comparative Bioactivity of Pyrrolidine Carboxamide Derivatives

| Derivative Class | Biological Target(s) | Disease Area | Reported Potency (Example) | Reference |

| Phenyl Pyrrolidine Carboxamides | InhA | Tuberculosis | >160-fold improvement over lead | [5] |

| Substituted Pyrrolidine Carboxamides | EGFR / CDK2 | Cancer | IC₅₀ = 0.90 µM (Compound 7g) | [9] |

| Aryl Carboxamides | PKCδ (putative) | Hepatocellular Carcinoma | ~2-fold more potent than Sorafenib | [10] |

| Sulphonamide Pyrrolidine Carboxamides | PfNMT (putative) | Malaria | IC₅₀ = 2.40–8.30 μM | [11][12] |

Part 4: Laboratory Handling and Safety

As a fine chemical intended for research, this compound and its derivatives should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, general guidelines based on related structures can be followed.

General Handling:

-

Use in a well-ventilated area or a chemical fume hood.[13][14]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.[14][15]

-

Avoid inhalation of dust or powder.[16] Avoid contact with skin and eyes.[15]

-

Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container.[13]

-

Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14]

First Aid Measures (General):

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[14]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[15]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention.[15][16]

Conclusion and Future Outlook

This compound is more than a simple chemical building block; it is a strategic starting point for the development of sophisticated, stereochemically defined therapeutic agents. Its structural rigidity, chiral nature, and multiple points for synthetic diversification have enabled its successful application in generating potent and selective modulators of diverse biological targets. From inhibiting essential enzymes in deadly pathogens like Mycobacterium tuberculosis and Plasmodium falciparum to targeting key regulators of cancer cell proliferation, the pyrrolidine carboxamide scaffold has proven its immense value. As drug discovery continues to demand molecules with greater complexity and precision, the utility of well-defined chiral synthons like this compound is set to expand, promising new avenues for the development of next-generation medicines.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unipa.it [iris.unipa.it]

- 4. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. malariaworld.org [malariaworld.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. spectrumchemical.com [spectrumchemical.com]

(R)-Pyrrolidine-3-carboxamide: A Comprehensive Technical Guide on its Chemical Structure, Stereochemistry, and Application in Drug Discovery

This guide provides an in-depth exploration of (R)-pyrrolidine-3-carboxamide, a chiral building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural and stereochemical properties make it a valuable scaffold in the design of novel therapeutics. This document will delve into its chemical architecture, stereochemical integrity, synthesis, analytical verification, and its established role in medicinal chemistry.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring is a privileged five-membered nitrogen-containing heterocycle that forms the core structure of numerous biologically active molecules, including many alkaloids and approved pharmaceuticals.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for optimizing interactions with biological targets.[3] this compound, a specific enantiomer, offers a stereochemically defined scaffold that is instrumental in developing potent and selective enzyme inhibitors and receptor agonists.[4] The precise spatial orientation of the carboxamide group, dictated by the (R)-configuration at the C3 position, is often crucial for achieving desired pharmacological activity.

Chemical Structure and Stereochemistry

This compound is a chiral molecule with the chemical formula C₅H₁₀N₂O.[5] Its structure consists of a saturated five-membered pyrrolidine ring with a carboxamide group attached to the third carbon atom.

Key Structural Features:

-

Molecular Formula: C₅H₁₀N₂O[5]

-

Molecular Weight: 114.15 g/mol [5]

-

IUPAC Name: (3R)-pyrrolidine-3-carboxamide[5]

-

CAS Number: 848488-76-6[5]

The stereochemistry of this molecule is defined by the chiral center at the C3 position of the pyrrolidine ring. The "(R)" designation, according to the Cahn-Ingold-Prelog priority rules, specifies the absolute configuration of this stereocenter. This defined stereochemistry is paramount, as the two enantiomers, (R)- and (S)-pyrrolidine-3-carboxamide, can exhibit vastly different pharmacological and toxicological profiles.[6]

Below is a diagram illustrating the chemical structure and stereochemistry of this compound and its enantiomer, (S)-pyrrolidine-3-carboxamide.

Caption: Chemical structures of (R)- and (S)-pyrrolidine-3-carboxamide.

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound typically starts from its corresponding carboxylic acid precursor, (R)-pyrrolidine-3-carboxylic acid.[5] A common and effective strategy involves a two-step process: protection of the secondary amine followed by amide bond formation and subsequent deprotection.

Synthetic Workflow

The general synthetic approach is outlined in the workflow diagram below. The initial protection of the pyrrolidine nitrogen, commonly with a tert-butyloxycarbonyl (Boc) group, is crucial to prevent side reactions during the amidation step.[5]

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Amide Coupling and Deprotection

This protocol details a robust method for the synthesis of this compound from N-Boc-(R)-pyrrolidine-3-carboxylic acid.

Materials:

-

N-Boc-(R)-pyrrolidine-3-carboxylic acid

-

Ammonia source (e.g., ammonium chloride and a non-nucleophilic base, or aqueous ammonia)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent for Boc deprotection

Procedure:

-

Amide Coupling:

-

To a solution of N-Boc-(R)-pyrrolidine-3-carboxylic acid (1.0 mmol) in anhydrous DCM (10 mL) at 0 °C, add EDC (1.2 mmol), HOBt (1.2 mmol), and DIPEA (2.0 mmol).[7]

-

Stir the mixture for 15 minutes to activate the carboxylic acid.[7]

-

Add the ammonia source (e.g., ammonium chloride (1.5 mmol) and additional DIPEA (1.5 mmol)) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude N-Boc-(R)-pyrrolidine-3-carboxamide by flash column chromatography.

-

-

Boc Deprotection:

-

Dissolve the purified N-Boc protected amide (1.0 mmol) in DCM (5 mL).[7]

-

Add trifluoroacetic acid (TFA, 5 mL) and stir at room temperature for 1-2 hours.[7]

-

Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.[7]

-

Dissolve the residue in a minimal amount of a suitable solvent and precipitate the final product, this compound, often as a salt, by adding a non-polar solvent like diethyl ether.

-

Filter the solid and dry under vacuum to obtain the pure product.[7]

-

Causality Behind Experimental Choices:

-

EDC/HOBt: This combination is a widely used coupling system for amide bond formation. HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC, generating an activated ester that is less prone to racemization and side reactions.

-

DIPEA: A non-nucleophilic base is used to neutralize the hydrochloride salt of EDC and any acidic protons without interfering with the coupling reaction.

-

Boc Protection: The Boc group is an acid-labile protecting group, making its removal under relatively mild conditions straightforward, thus preserving the integrity of the final product.

Analytical Verification of Structure and Stereochemistry

Ensuring the chemical identity and enantiomeric purity of this compound is critical for its application in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of the synthesized compound. In an achiral solvent like CDCl₃ or D₂O, the NMR spectra of the (R)- and (S)-enantiomers are identical.[8]

Expected ¹H NMR Spectral Data (Illustrative): The proton signals for the pyrrolidine ring will typically appear as multiplets in the upfield region (around 1.5-3.5 ppm). The protons of the carboxamide group (-CONH₂) will appear as two distinct broad singlets due to restricted rotation around the C-N bond, or as a single broad singlet at higher temperatures.

Expected ¹³C NMR Spectral Data (Illustrative): The spectrum will show five distinct carbon signals. The carbonyl carbon of the amide will be the most downfield signal (typically >170 ppm). The four carbons of the pyrrolidine ring will appear in the aliphatic region.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups.

-

N-H stretch: Two bands in the region of 3100-3500 cm⁻¹ are characteristic of a primary amide.

-

C=O stretch (Amide I band): A strong absorption around 1640-1680 cm⁻¹.

-

N-H bend (Amide II band): An absorption around 1550-1640 cm⁻¹.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee%) of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Commonly Used Chiral Stationary Phases:

-

Polysaccharide-based CSPs: (e.g., cellulose or amylose derivatives) These are versatile and widely used for a broad range of chiral compounds. Separation is based on a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation.

-

Macrocyclic Glycopeptide-based CSPs: (e.g., vancomycin or teicoplanin) These are robust columns particularly effective for polar and ionizable compounds.

Illustrative Chiral HPLC Method:

| Parameter | Condition | Rationale |

| Instrumentation | HPLC system with UV detector | Standard equipment for chromatographic analysis. |

| Chiral Stationary Phase | Polysaccharide-based column (e.g., CHIRALPAK® series) | Proven efficacy for the separation of N-protected amino acid derivatives. |

| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (IPA) with a small amount of an acidic or basic modifier. | The ratio of hexane to IPA is optimized to achieve baseline separation. Modifiers can improve peak shape and resolution. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. |

| Column Temperature | 25 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 210 nm | Amide bonds exhibit strong absorbance at this wavelength. |

Applications in Drug Discovery

The rigid, stereochemically defined structure of this compound and its derivatives makes them valuable scaffolds for targeting various biological macromolecules.

Enzyme Inhibition:

-

Antitubercular Agents: Pyrrolidine carboxamides have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[7]

-

Antidiabetic Agents: The pyrrolidine core is a key feature in the design of inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. Inhibition of these enzymes helps to control postprandial hyperglycemia.[7]

-

Anti-inflammatory Agents: Derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), an enzyme responsible for the breakdown of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA).[7]

The diagram below illustrates the general principle of enzyme inhibition by a pyrrolidine-based inhibitor.

Caption: Mechanism of competitive enzyme inhibition.

Conclusion

This compound stands out as a chiral building block of high strategic importance in modern drug discovery. Its well-defined three-dimensional structure provides a reliable platform for the synthesis of complex and biologically active molecules. The synthetic routes to this compound are well-established, and robust analytical methods are available to ensure its structural and stereochemical integrity. For researchers and scientists in the pharmaceutical industry, a thorough understanding of the properties and handling of this compound is essential for leveraging its full potential in the development of next-generation therapeutics.

References

- 1. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

The Ascendant Role of (R)-Pyrrolidine-3-carboxamide in Modern Medicinal Chemistry: A Technical Guide

Foreword: The Strategic Value of Chiral Scaffolds

In the intricate landscape of drug discovery, the pursuit of molecular scaffolds that offer a blend of structural rigidity, three-dimensional complexity, and synthetic accessibility is paramount. Among the privileged structures in the medicinal chemist's arsenal, the pyrrolidine ring holds a distinguished position.[1][2] Its non-planar, sp³-hybridized nature provides an ideal framework for the spatial projection of pharmacophoric elements, enabling precise interactions with biological targets.[2] This guide delves into a specific and increasingly significant derivative: (R)-pyrrolidine-3-carboxamide. We will explore its synthesis, stereochemical importance, and diverse applications, providing researchers and drug development professionals with a comprehensive understanding of its utility as a cornerstone in the design of novel therapeutics.

I. The this compound Core: A Structural and Physicochemical Analysis

This compound is a chiral, cyclic amino acid derivative characterized by a five-membered saturated nitrogen heterocycle bearing a carboxamide group at the C3 position with a defined (R)-stereochemistry. This specific configuration is not a trivial detail; it is a critical determinant of the molecule's biological activity, dictating how its functional groups are oriented in three-dimensional space to interact with chiral biomolecules like enzymes and receptors.[2][3]

The pyrrolidine ring itself is not flat but exists in a state of dynamic "pseudorotation" between various envelope and twisted conformations.[2] The substituents on the ring can influence and even lock these conformations, thereby presenting a defined vector for its functional groups.[4][5] The secondary amine in the ring is basic and can serve as a hydrogen bond acceptor or be functionalized to introduce further diversity. The carboxamide group is a versatile functional moiety, capable of acting as both a hydrogen bond donor and acceptor, a crucial feature for anchoring a molecule within a protein's binding site.

II. Synthesis of the this compound Scaffold: A Step-by-Step Protocol

The most common and reliable route to this compound begins with its corresponding carboxylic acid, (R)-pyrrolidine-3-carboxylic acid, which is a commercially available chiral building block.[6] The synthesis is a standard two-step process involving N-protection followed by amide formation.

Experimental Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide

Step 1: N-Protection of (R)-Pyrrolidine-3-carboxylic Acid

-

Reaction Setup: To a solution of (R)-pyrrolidine-3-carboxylic acid (1.0 eq) in a 1:1 mixture of tert-butanol and water, add sodium carbonate (Na₂CO₃, 2.5 eq).

-

Addition of Boc Anhydride: Cool the mixture to 0 °C in an ice bath and add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in tert-butanol dropwise.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Extraction: Concentrate the reaction mixture under reduced pressure to remove the tert-butanol. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted Boc₂O. Acidify the aqueous layer to pH 2-3 with 1M hydrochloric acid (HCl) at 0 °C. Extract the product with ethyl acetate (3x).

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid as a white solid or viscous oil.

Causality: The Boc protecting group is essential to prevent the secondary amine from reacting in the subsequent amide coupling step, ensuring chemoselectivity.

Step 2: Amide Formation

-

Activation of the Carboxylic Acid: Dissolve the N-Boc protected acid (1.0 eq) in anhydrous dichloromethane (DCM). Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Ammonia Addition: Cool the reaction mixture to 0 °C and bubble ammonia gas through the solution or add a solution of ammonia in methanol (7N, 2.0 eq).

-

Reaction Progression: Stir the reaction at room temperature overnight.

-

Work-up and Purification: Dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford (R)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxamide.

Self-Validation: The purity and identity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure complete conversion and removal of coupling reagents. The Boc group can then be removed under acidic conditions (e.g., trifluoroacetic acid in DCM) to yield the free this compound.

This core can then be further functionalized at the secondary amine to generate a library of derivatives for structure-activity relationship (SAR) studies.

III. The Role of this compound in Drug Design and Discovery

The this compound scaffold has been successfully employed in the development of a diverse range of therapeutic agents. Its rigid, chiral nature makes it an excellent starting point for creating potent and selective modulators of various biological targets.

A. Dipeptidyl Peptidase-4 (DPP-IV) Inhibitors for Type 2 Diabetes

DPP-IV is a serine protease that inactivates incretin hormones, which are responsible for stimulating insulin secretion.[7] Inhibiting DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. Several DPP-IV inhibitors feature a pyrrolidine core. While many prominent examples utilize a cyanopyrrolidine moiety, the underlying principles of targeting the DPP-IV active site with a rigid, chiral scaffold are directly applicable to pyrrolidine-3-carboxamide derivatives.[7] The carboxamide group can engage in key hydrogen bonding interactions within the enzyme's active site.

B. Anticancer Agents

The pyrrolidine carboxamide scaffold has been investigated for its potential in oncology. Studies have shown that derivatives can induce apoptosis in cancer cells.[8] For instance, a novel series of pyrrolidine aryl carboxamides were designed as analogs of the anticancer agent OSU-2S and demonstrated potent activity against hepatocellular carcinoma.[8] The amide functionality and the length of the tether connecting it to other parts of the molecule were found to be critical for anticancer activity.[8]

C. Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) for Tuberculosis

In the fight against multidrug-resistant Mycobacterium tuberculosis, InhA, a key enzyme in the mycobacterial fatty acid synthesis pathway, has emerged as a promising drug target. High-throughput screening has identified pyrrolidine carboxamides as a novel class of potent InhA inhibitors.[9] Subsequent optimization of a lead compound from this class resulted in a 160-fold improvement in potency.[9] X-ray crystallography studies have revealed that the carboxamide group forms crucial hydrogen bonds within the InhA binding pocket.[9] Chiral resolution of these inhibitors demonstrated that the biological activity is enantiomer-specific, highlighting the importance of the (R)- or (S)-configuration.[9]

D. Antimalarial Agents

Carboxamides containing a sulphonamide functionality have shown significant activity against Plasmodium falciparum, the parasite responsible for malaria.[10] A series of novel sulphonamide pyrrolidine carboxamide derivatives were synthesized and exhibited antiplasmodial and antioxidant properties.[10]

IV. Structure-Activity Relationship (SAR) and Bioisosteric Replacements

The versatility of the this compound scaffold lies in the ability to systematically modify its structure to probe and optimize interactions with a biological target.

A. N-Substituent Modifications

The secondary amine of the pyrrolidine ring is the most common site for derivatization. Introducing various alkyl, aryl, or acyl groups at this position allows for the exploration of different binding pockets and the modulation of physicochemical properties such as lipophilicity and solubility. The nature of the N-substituent can profoundly impact potency and selectivity.[2]

| Compound Series | Target | Key SAR Findings | Reference |

| Pyrrolidine Aryl Carboxamides | Hepatocellular Carcinoma | The nature of the aryl group and the length of the linker to the pyrrolidine core are critical for activity. | [8] |

| Sulphonamide Pyrrolidine Carboxamides | P. falciparum | The substitution pattern on the sulphonamide aryl ring significantly influences antiplasmodial activity. | [10] |

| Pyrrolidine Carboxamides | InhA | Substituents on the phenyl ring attached to the carboxamide and the group on the pyrrolidine nitrogen dictate potency. Chiral separation is crucial. | [9] |

B. Bioisosteric Replacement of the Carboxamide Group

While the carboxamide group is an excellent pharmacophoric feature, it can be susceptible to metabolic degradation by proteases and amidases. In such cases, replacing it with a bioisostere can improve the pharmacokinetic profile of a drug candidate.[11][12]

Common Bioisosteres for the Carboxamide Group:

-

1,2,4-Oxadiazole: This five-membered heterocycle can mimic the hydrogen bonding pattern of an amide while being more metabolically stable.

-

1,3,4-Oxadiazole: Another stable heterocyclic bioisostere for the amide group.

-

Triazoles (1,2,3- and 1,2,4-): These nitrogen-rich heterocycles are excellent amide mimics and are often more resistant to metabolic cleavage.[13]

-

Tetrazole: While more commonly a bioisostere for a carboxylic acid, it can in some contexts replace a carboxamide, offering a different hydrogen bonding and acidity profile.[14]

-

Trifluoroethylamine: This group can act as a bioisostere for the amide, with the trifluoromethyl group mimicking the electronic properties of the carbonyl.[11]

The choice of a bioisostere is highly context-dependent and must be guided by the specific interactions of the parent carboxamide with its target.[11]

V. Visualization of Key Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

A. General Synthetic Workflow

Caption: Synthetic workflow for the preparation of this compound derivatives.

B. Structure-Activity Relationship Logic

Caption: Key modification points for SAR studies on the this compound scaffold.

VI. Conclusion and Future Perspectives

This compound has firmly established itself as a valuable and versatile chiral building block in medicinal chemistry. Its inherent structural features provide a robust platform for the design of potent and selective modulators of a wide array of biological targets, spanning infectious diseases, oncology, and metabolic disorders. The straightforward and scalable synthesis of its derivatives allows for the rapid exploration of chemical space, facilitating the optimization of lead compounds.

Future research in this area will likely focus on the development of novel methodologies for the asymmetric synthesis of substituted pyrrolidine-3-carboxamides, further expanding the accessible chemical diversity. The continued exploration of novel bioisosteric replacements for the carboxamide moiety will also be crucial in overcoming pharmacokinetic challenges and generating drug candidates with improved developability profiles. As our understanding of the structural biology of disease targets deepens, the rational design of therapeutics based on the this compound scaffold is poised to deliver the next generation of innovative medicines.

References

- 1. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102574789B - Pyrrolidone carboxamide derivatives as modulators of chemokine-R (CHEMR23) - Google Patents [patents.google.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 4. Side chain conformational restriction leads to ET(B) selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, synthesis and biological evaluation of new pyrrolidine carboxamide analogues as potential chemotherapeutic agents for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drughunter.com [drughunter.com]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Pyrrolidine-3-carboxamide as a chiral building block

(R)-Pyrrolidine-3-carboxamide: A Technical Guide to a Privileged Chiral Building Block in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the demand for stereochemically pure, conformationally constrained scaffolds is insatiable. These chiral building blocks are instrumental in designing drugs with high potency, selectivity, and improved pharmacokinetic profiles.[1][2] this compound has emerged as a particularly valuable intermediate, serving as a cornerstone in the synthesis of numerous therapeutic agents.[3] Its rigid five-membered ring, endowed with a defined stereocenter and versatile functional handles, provides an ideal framework for exploring chemical space and optimizing interactions with biological targets.[][5] This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the synthesis, properties, and strategic applications of this pivotal chiral synthon.

The Imperative of Chirality in Drug Design

Chirality is a fundamental property of molecules that dictates their three-dimensional arrangement and, consequently, their interaction with the inherently chiral environment of the human body, such as enzymes and receptors.[][6] The use of single-enantiomer drugs is critical, as the "wrong" enantiomer can be inactive or, in some cases, contribute to undesirable side effects.[2] Chiral building blocks are enantiomerically pure compounds that serve as starting materials, allowing for the efficient and predictable synthesis of complex chiral drugs.[][7] This approach circumvents the need for costly and often inefficient late-stage chiral resolutions or asymmetric syntheses.

This compound: A Profile

This compound is a derivative of the amino acid proline, featuring a saturated five-membered nitrogen heterocycle.[8] This structure, also known as a tetrahydropyrrole, provides a rigid scaffold that limits conformational flexibility—a desirable trait in drug design for minimizing the entropic penalty upon binding to a target.[5] The key features that make it a privileged building block are:

-

Defined Stereocenter: The (R)-configuration at the C3 position provides a precise three-dimensional vector for substituents to interact with biological targets.

-

Secondary Amine: The ring nitrogen (a secondary amine) acts as a hydrogen bond acceptor and a key point for synthetic modification.

-

Primary Carboxamide: The C3-carboxamide group offers both hydrogen bond donor and acceptor capabilities and can be readily transformed into other functional groups.

Strategic Synthesis of this compound

The accessibility of enantiomerically pure this compound is crucial for its widespread use. Several robust synthetic strategies have been established.

Synthesis from the Chiral Pool

One of the most common approaches is to start from naturally abundant chiral molecules, such as amino acids.[6] Aspartic acid, for instance, serves as an excellent precursor for synthesizing enantiomerically pure pyrrolidine derivatives.[9]

Experimental Protocol: Synthesis from (R)-Aspartic Acid (Conceptual)

-

Protection: The starting material, (R)-aspartic acid, undergoes protection of its amino group (e.g., with a Boc or Cbz group) and esterification of its two carboxylic acid groups.

-

Selective Reduction & Cyclization: The β-ester is selectively reduced to an alcohol. This intermediate, upon activation of the hydroxyl group (e.g., mesylation), undergoes intramolecular cyclization via nucleophilic attack by the protected nitrogen to form the pyrrolidine ring.

-

Functional Group Manipulation: The remaining ester group at the C3 position is then converted to the primary carboxamide. This is typically achieved by ammonolysis.

-

Deprotection: The final step involves the removal of the N-protecting group under appropriate conditions (e.g., hydrogenation for Cbz or acid treatment for Boc) to yield the target this compound.

Enzymatic Kinetic Resolution (EKR)

Enzymatic methods offer a highly selective means of obtaining single enantiomers.[10] Kinetic resolution involves the use of an enzyme, often a lipase, to selectively react with one enantiomer of a racemic mixture, allowing the unreacted enantiomer to be isolated in high enantiomeric purity.[11]

Workflow: Enzymatic Resolution of a Pyrrolidine Precursor

Caption: Workflow for Enzymatic Kinetic Resolution of a racemic pyrrolidine.

Protocol Overview: Lipase-Catalyzed Resolution

-

Substrate Preparation: A racemic mixture of a suitable precursor, such as N-Boc-3-hydroxypyrrolidine, is dissolved in an appropriate organic solvent.[12]

-

Enzymatic Acylation: A lipase (e.g., Novozym 435 or Amano Lipase PS) and an acyl donor (e.g., vinyl acetate) are added to the solution.[11][12] The enzyme selectively acylates one enantiomer (e.g., the (R)-enantiomer).

-

Reaction Monitoring: The reaction is monitored by chromatography (GC or HPLC) until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the enzyme is filtered off. The resulting mixture, containing the acylated enantiomer and the unreacted alcohol enantiomer, is separated using column chromatography.

-

Conversion to Target: The separated, enantiomerically pure precursor is then converted to this compound through standard functional group transformations.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, reaction setup, and formulation.

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | PubChem[13] |

| Molecular Weight | 114.15 g/mol | PubChem[13] |

| Appearance | White to off-white solid | --- |

| XLogP3 | -1.2 | PubChem[13] |

| Hydrogen Bond Donors | 2 | PubChem[13] |

| Hydrogen Bond Acceptors | 2 | PubChem[13] |

| CAS Number | 848488-76-6 | PubChem[13] |

Applications in Drug Discovery: A Scaffold for Innovation

The rigid structure and versatile functionality of this compound have made it a privileged scaffold in several therapeutic areas.

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

(R)-pyrrolidine-3-carboxylic acid and its derivatives are key components in the synthesis of gliptins, a class of drugs used to treat type 2 diabetes.[14] These drugs inhibit the DPP-4 enzyme, which is responsible for degrading incretin hormones like GLP-1. By prolonging the action of GLP-1, these inhibitors enhance glucose-dependent insulin secretion.[14] The pyrrolidine ring effectively mimics the proline residue of the natural substrates of DPP-4.

References

- 1. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 7. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of a new protocol for enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current applications of kinetic resolution in the asymmetric synthesis of substituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01943K [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound | C5H10N2O | CID 28213639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The (R)-Pyrrolidine-3-carboxamide Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and organocatalysts.[1][2] Its non-planar, puckered conformation allows for a three-dimensional exploration of chemical space, a critical feature for achieving high-affinity and selective interactions with biological targets.[3] Among its many derivatives, the (R)-pyrrolidine-3-carboxamide moiety has emerged as a particularly versatile building block, enabling the development of a diverse array of potent and selective therapeutic agents. This guide provides a comprehensive overview of the discovery, synthesis, and application of this compound derivatives, offering field-proven insights for researchers and professionals in drug development.

The Strategic Advantage of the Pyrrolidine Scaffold

The utility of the pyrrolidine scaffold in drug design can be attributed to several key features:

-

Stereochemical Complexity: The chiral centers inherent to the pyrrolidine ring allow for the synthesis of stereochemically pure molecules, which is often essential for optimal pharmacological activity and reduced off-target effects.[1][4]

-

Conformational Rigidity: The constrained conformation of the pyrrolidine ring can pre-organize appended functional groups into a bioactive conformation, minimizing the entropic penalty upon binding to a target.[4]

-

Vectorial Display of Substituents: The defined geometry of the pyrrolidine ring allows for the precise spatial orientation of substituents, facilitating the optimization of interactions with specific binding pockets on a target protein.

-

Improved Physicochemical Properties: The pyrrolidine moiety can enhance the solubility and metabolic stability of a drug candidate, improving its overall pharmacokinetic profile.

Synthetic Strategies: Crafting the this compound Core

The asymmetric synthesis of this compound derivatives is a critical step in their development as therapeutic agents. Several robust synthetic strategies have been developed, with organocatalytic asymmetric Michael additions being a particularly powerful and atom-economical approach.[5][6]

Key Synthetic Workflow: Asymmetric Michael Addition

A common and effective method involves the organocatalytic enantioselective Michael addition of a nitroalkane to a 4-alkyl-substituted 4-oxo-2-enoate, followed by reductive cyclization to yield the desired pyrrolidine-3-carboxylic acid derivative.[5][6] This approach allows for the concise synthesis of highly enantiomerically enriched products from readily available starting materials.

Caption: Asymmetric Synthesis of (R)-Pyrrolidine-3-carboxylic acid derivatives.

Experimental Protocol: Organocatalytic Michael Addition and Reductive Cyclization[5]

Step 1: Michael Addition

-

To a solution of the 4-alkyl-substituted 4-oxo-2-enoate (1.0 eq.) in a suitable solvent (e.g., toluene, 0.5 M), add the nitroalkane (1.2 eq.).

-

Add the chiral organocatalyst (e.g., a cinchona alkaloid-derived squaramide, 0.1 eq.).

-

Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the Michael adduct.

Step 2: Reductive Cyclization

-

Dissolve the purified Michael adduct (1.0 eq.) in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC or LC-MS).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield the (R)-pyrrolidine-3-carboxylic acid derivative.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully employed in the development of a wide range of therapeutic agents targeting various diseases, including cancer, inflammation, and metabolic disorders.

Oncology: Dual EGFR/CDK2 and MDM2 Inhibition

Dual EGFR/CDK2 Inhibition:

Certain this compound derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key targets in cancer therapy.[7][8] For instance, compound 7g from a novel series of pyrrolidine-carboxamides demonstrated potent antiproliferative activity against a panel of cancer cell lines, with a mean IC₅₀ of 0.90 µM, which is more potent than the standard chemotherapeutic agent doxorubicin (IC₅₀ = 1.10 µM).[8]

Table 1: In Vitro Antiproliferative Activity of Pyrrolidine-Carboxamide Derivatives [8]

| Compound | A-549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | Panc-1 (IC₅₀, µM) | HT-29 (IC₅₀, µM) |

| 7g | 0.85 | 0.79 | 1.05 | 0.91 |

| Doxorubicin | 1.20 | 0.95 | 1.35 | 0.90 |

MDM2 Inhibition:

The interaction between the tumor suppressor protein p53 and its negative regulator, Murine Double Minute 2 (MDM2), is a critical checkpoint in cell cycle control.[9][10] In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2.[9] Spirooxindole-based this compound derivatives have been developed as potent inhibitors of the MDM2-p53 interaction, leading to the reactivation of p53 and subsequent tumor cell apoptosis.[9][10]

A notable example is AA-115/APG-115 , a highly potent and orally active MDM2 inhibitor that has advanced to Phase I clinical trials.[9][10] This compound exhibits a very high affinity for MDM2 (Kᵢ < 1 nM) and demonstrates potent cellular activity in cancer cell lines with wild-type p53.[9][10]

Caption: Mechanism of action of MDM2 inhibitors.

Anti-inflammatory and Analgesic Applications: NAAA Inhibition

N-Acylethanolamine acid amidase (NAAA) is a key enzyme responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (PEA).[5] Inhibition of NAAA increases the endogenous levels of PEA, offering a promising therapeutic strategy for the management of pain and inflammation.[5] this compound derivatives have been explored as potent and selective NAAA inhibitors.

Structure-activity relationship studies have revealed that small, lipophilic substituents on the terminal phenyl group are preferred for optimal potency.[5] The nature of the linker between the pyrrolidine core and the terminal aromatic ring also plays a crucial role in determining both potency and selectivity over other related enzymes like fatty acid amide hydrolase (FAAH).[5]

Metabolic Disorders: DPP-IV Inhibition

Dipeptidyl peptidase-4 (DPP-IV) is a therapeutic target for type 2 diabetes. It inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are responsible for stimulating glucose-dependent insulin secretion.[4] (R)-pyrrolidine-3-carboxylic acid and its derivatives are key building blocks in the synthesis of several DPP-IV inhibitors, such as Vildagliptin.[4] The stereochemistry of the pyrrolidine ring is crucial for fitting into the active site of DPP-IV and achieving potent inhibition.[4]

Table 2: Examples of this compound Derivatives and their Targets

| Derivative Class | Target | Therapeutic Area | Key SAR Insights |

| Spirooxindoles | MDM2 | Oncology | Substituents at the C-2 position of the pyrrolidine ring are critical for stability and potency.[9] |

| Phenyl-substituted | EGFR/CDK2 | Oncology | The nature and position of substituents on the phenyl ring significantly impact activity.[8] |

| Lipophilic amides | NAAA | Inflammation, Pain | Small, lipophilic terminal groups and a conformationally appropriate linker enhance potency.[5] |

| Cyanopyrrolidines | DPP-IV | Diabetes | The cyano group and the stereochemistry of the pyrrolidine are essential for binding to the enzyme's active site.[4] |

Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the discovery and development of novel therapeutic agents. Its inherent stereochemistry, conformational rigidity, and synthetic tractability have allowed medicinal chemists to design potent and selective modulators of a wide range of biological targets. The successful progression of compounds like AA-115/APG-115 into clinical trials underscores the significant potential of this chemical class. As our understanding of disease biology continues to grow, the versatility of the this compound core will undoubtedly continue to be leveraged in the design of the next generation of innovative medicines.

References

- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pyrrolidine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a ubiquitous and privileged scaffold in medicinal chemistry. Its remarkable prevalence in a vast array of natural products and FDA-approved pharmaceuticals underscores its profound biological significance. The inherent three-dimensional architecture, conformational flexibility, and capacity for stereochemical diversity render the pyrrolidine motif a versatile building block for the design of novel therapeutic agents with enhanced biological activity and optimized pharmacokinetic profiles. This in-depth technical guide provides a comprehensive exploration of the pyrrolidine scaffold, delving into its fundamental physicochemical properties, its widespread occurrence in nature, its diverse and potent pharmacological activities, and the key synthetic strategies and bioanalytical methodologies employed in the development of pyrrolidine-based therapeutics. Particular emphasis is placed on the causal relationships between the structural features of the pyrrolidine ring and its biological function, offering field-proven insights for drug development professionals.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby exhibiting a broad range of pharmacological activities. The pyrrolidine ring is a quintessential example of such a scaffold.[1] Its success in drug design is not coincidental but rather a consequence of its unique structural and physicochemical attributes.

Core Physicochemical and Structural Advantages:

-

Three-Dimensionality and sp³ Hybridization: Unlike planar aromatic rings, the saturated, sp³-hybridized nature of the pyrrolidine ring imparts a distinct three-dimensional and globular shape.[1] This allows for more extensive and specific interactions with the complex three-dimensional binding sites of biological targets such as enzymes and receptors.

-

Stereochemical Complexity: The pyrrolidine ring can possess up to four stereogenic centers, leading to a multitude of possible stereoisomers.[2] This stereochemical diversity is crucial, as different stereoisomers of a drug candidate can exhibit vastly different biological activities and pharmacokinetic profiles due to the enantioselective nature of biological systems.[3]

-

Conformational Flexibility ("Pseudorotation"): The non-planar pyrrolidine ring exhibits a phenomenon known as pseudorotation, allowing it to adopt various envelope and twisted conformations. This conformational flexibility enables the scaffold to adapt its shape to fit optimally within a binding pocket, enhancing binding affinity.[3][4]

-

Improved Physicochemical Properties: The incorporation of a pyrrolidine moiety can enhance the aqueous solubility of a molecule compared to its carbocyclic or aromatic counterparts, a desirable property for drug candidates.[5] The nitrogen atom also provides a site for hydrogen bonding and can be protonated at physiological pH, influencing the molecule's overall pharmacokinetic profile.

Occurrence in Nature: A Testament to Biological Relevance

The prevalence of the pyrrolidine scaffold in a wide range of natural products, particularly alkaloids, is a strong indicator of its evolutionary selection for biological function.[6] These natural products exhibit a remarkable diversity of physiological effects, providing a rich source of inspiration for the development of new drugs.

Notable Examples of Pyrrolidine-Containing Natural Products:

-

Nicotine: A well-known alkaloid found in the tobacco plant, nicotine is a potent agonist of nicotinic acetylcholine receptors in the central and peripheral nervous systems.

-

Cuscohygrine: An alkaloid found in coca plants, it is characterized by the presence of two pyrrolidine rings.

-

Pyrrolizidine Alkaloids: This large class of alkaloids, found in various plant families, is known for a wide spectrum of biological activities, though some also exhibit hepatotoxicity.[7][8]

-

Polyhydroxylated Pyrrolidines (Aza-sugars): These compounds, which mimic the transition state of carbohydrate-processing enzymes, are potent inhibitors of glycosidases and have shown promise as therapeutic agents for metabolic diseases and cancer.[3]

A Spectrum of Pharmacological Activities

The versatility of the pyrrolidine scaffold is demonstrated by the broad range of pharmacological activities exhibited by its derivatives. Strategic functionalization of the pyrrolidine ring allows for the fine-tuning of these activities, leading to the development of potent and selective drug candidates across numerous therapeutic areas.[6][9]

Anticancer Activity

Pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines through diverse mechanisms of action.[10]

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [11] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [11] |

| Pyrrolidine-based CXCR4 Antagonist (Compound 46) | CXCR4 Receptor Binding | 0.079 | [3] |

| 3-NO₂-substituted spirooxindole-pyrrolidine | HCT-116 | 2.80 µg/mL | [9] |

| 3-NO₂-substituted spirooxindole-pyrrolidine | MCF-7 | 4.00 µg/mL | [9] |

| 3-NO₂-substituted spirooxindole-pyrrolidine | HepG2 | 5.00 µg/mL | [9] |

A key mechanism of action for some anticancer pyrrolidine derivatives is the inhibition of critical signaling pathways involved in tumor growth, proliferation, and metastasis. For example, pyrrolidine-based compounds have been developed as potent antagonists of the CXCR4 chemokine receptor, which plays a crucial role in cancer metastasis.[3][12] Others have been designed to inhibit receptor tyrosine kinases such as EGFR and VEGFR, which are pivotal in tumor angiogenesis.[5][13][14]

Signaling Pathway Visualization: Inhibition of CXCR4-Mediated Cancer Metastasis

The following diagram illustrates how a pyrrolidine-based antagonist can block the CXCL12/CXCR4 signaling axis, thereby inhibiting cancer cell migration and metastasis.

Caption: Inhibition of the CXCL12/CXCR4 signaling pathway by a pyrrolidine-based antagonist.

Anti-inflammatory Activity

Pyrrolidine derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[10][15]

Table 2: Anti-inflammatory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Pyrrolidine-2,5-dione derivative (Compound 13e) | COX-2 | 0.98 | [10] |

| Pyrrolidine-2,5-dione derivative | COX-2 | 50.93 | [1] |

| Pyrrolidine-2,5-dione derivative | 5-LOX | 20.87 | [1] |

| NAAA Inhibitor (Compound 31) | NAAA | 1.5 | [9] |

Antiviral Activity

The pyrrolidine scaffold is a key component in several antiviral drugs, including those targeting human immunodeficiency virus (HIV) and influenza virus.[16]

Table 3: Antiviral Activity of Selected Pyrrolidine Derivatives

| Compound | Virus/Target | IC50 (µM) | Reference |

| NBD-14204 | HIV-1 (clinical isolates) | 0.24 - 0.9 | [17] |

| N-substituted pyrrole derivative 12m | HIV-1 | 1.788 | [18] |

| Pyrrolidine derivative 6e | Influenza A (H3N2) Neuraminidase | 1.56 | [19] |

| Pyrrolobenzoxazepinone 16e | HIV-1 RT | 0.25 | [20] |

Enzyme Inhibitory Activity

Beyond inflammatory and viral enzymes, pyrrolidine derivatives have been shown to inhibit a variety of other enzymes with therapeutic relevance, such as dipeptidyl peptidase-IV (DPP-IV) for the treatment of type 2 diabetes and acetylcholinesterase (AChE) for Alzheimer's disease.[6][21]

Table 4: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Compound Class | Enzyme Target | IC50 (µM) | Reference |

| Pyrrolidine sulfonamide derivative (Compound 23d) | DPP-IV | 11.32 | [6][9] |

| Pyrrolidine-2,5-dione derivative | AChE | 134 | [1] |

| Trazodone (contains a pyrrolidinone-related moiety) | AChE | 0.01261 | [22] |

Key Synthetic Methodologies and Experimental Protocols

The synthesis of pyrrolidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the pyrrolidine ring.

1,3-Dipolar Cycloaddition

One of the most powerful and versatile methods for the synthesis of substituted pyrrolidines is the 1,3-dipolar cycloaddition reaction between an azomethine ylide and a dipolarophile (typically an alkene).[23][24] This reaction allows for the stereospecific construction of the pyrrolidine ring with the creation of multiple stereocenters in a single step.

Experimental Workflow: 1,3-Dipolar Cycloaddition for Pyrrolidine Synthesis

Caption: General workflow for the synthesis of pyrrolidines via 1,3-dipolar cycloaddition.

Step-by-Step Protocol: Synthesis of a Spiro-pyrrolidine-oxindole Derivative

This protocol is adapted from a procedure for a three-component 1,3-dipolar cycloaddition reaction.

-

Reactant Preparation: In a round-bottom flask, dissolve isatin (1.0 mmol), sarcosine (1.2 mmol), and the desired dipolarophile (e.g., a substituted benzylidene, 1.0 mmol) in a suitable solvent (e.g., methanol or ethanol).

-

Reaction Initiation: Stir the mixture at room temperature or under reflux, monitoring the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

-

Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure spiro-pyrrolidine-oxindole derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of novel pyrrolidine derivatives against cancer cell lines.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrolidine compounds and a positive control (e.g., doxorubicin) in the cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Pyrrolidine-Containing Drugs in the Clinic

The biological significance of the pyrrolidine scaffold is further validated by the number of FDA-approved drugs that incorporate this motif. These drugs span a wide range of therapeutic classes, highlighting the versatility of this privileged structure.[6][25]

Table 5: Selected FDA-Approved Drugs Containing a Pyrrolidine Scaffold

| Drug Name | Therapeutic Class | Primary Mechanism of Action |

| Captopril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Enalapril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Clindamycin | Antibacterial | Inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit |

| Anisomycin | Antibacterial | Inhibits protein synthesis by binding to the 60S ribosomal subunit |

| Ethosuximide | Antiepileptic | Inhibits T-type calcium channels in the thalamus |

| Rolipram | Antidepressant | Selective phosphodiesterase-4 (PDE4) inhibitor |

| Procyclidine | Anticholinergic | Blocks the effects of acetylcholine, used in the treatment of Parkinson's disease |

| Glycopyrronium | Anticholinergic | Blocks muscarinic receptors, used to reduce secretions |

| Daridorexant | Insomnia Treatment | Dual orexin receptor antagonist |

| Pacritinib | Anticancer | JAK2 inhibitor |

| Futibatinib | Anticancer | FGFR4 inhibitor |

| Vildagliptin | Antidiabetic | DPP-IV inhibitor |

| Saxagliptin | Antidiabetic | DPP-IV inhibitor |

Future Perspectives and Conclusion

The pyrrolidine scaffold continues to be a fertile ground for the discovery and development of new therapeutic agents. Its inherent structural and physicochemical properties provide a robust platform for the design of molecules with high affinity and selectivity for a diverse range of biological targets. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse pyrrolidine derivatives, including the use of asymmetric catalysis to control stereochemistry with high precision. Furthermore, the integration of computational modeling and structure-based drug design will continue to guide the rational design of next-generation pyrrolidine-based drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - Metwally - Current Medicinal Chemistry [rjraap.com]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants [mdpi.com]

- 8. Synthesis and Biological Activity of Pyrrolizidine Alkaloids: A Review | Bentham Science [benthamscience.com]

- 9. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 10. Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the DPP IV inhibitory potential: molecular docking and dynamic simulations of pyridine-3-carboxylic acid and pyrrolidine-2-carboxylic acid analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Document: Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. (CHEMBL4765416) - ChEMBL [ebi.ac.uk]

- 13. Recent advances in small molecule inhibitors of VEGFR and EGFR signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structural optimization and evaluation of novel 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives as potential VEGFR-2/PDGFRβ inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. AID 106040 - IC50 value determined from the inhibition of HIV strain AZT-sensitive activity tested on MT-4 cell lines. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 24. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The (R)-Pyrrolidine-3-Carboxamide Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals